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Compound of Interest

Compound Name:
N-(1-phenethylpiperidin-4-yl)-N-

phenylheptanamide

CAS No.: 2749326-85-8

Cat. No.: B12353087

Get Quote

Executive Summary
Heptanoyl fentanyl is a potent synthetic opioid and fentanyl analog characterized by the

substitution of the standard propionyl group with a seven-carbon heptanoyl chain. Driven by the

rapid evolution of designer drugs, the unambiguous identification of such analogs is a critical

challenge for forensic chemistry, toxicology, and drug development. This whitepaper provides a

comprehensive, E-E-A-T-aligned technical guide detailing the physicochemical properties,

structural causality, and self-validating analytical workflows required to detect and confirm

heptanoyl fentanyl in both seized materials and biological matrices.

Chemical Identity & Physicochemical Properties
The accurate identification of heptanoyl fentanyl requires distinguishing between its free base

and salt forms. In forensic and research settings, the hydrochloride (HCl) salt is the most

commonly encountered form due to its enhanced thermodynamic stability and aqueous

solubility, whereas the free base is highly lipophilic.
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Causality Insight: The addition of the elongated heptanoyl chain significantly increases the

lipophilicity (LogP) of the molecule compared to standard fentanyl. This structural modification

directly alters its retention time in reverse-phase chromatography and shifts its fragmentation

pattern in mass spectrometry, necessitating highly specific targeted analytical methods[1].

Table 1: Physicochemical Properties of Heptanoyl
Fentanyl

Property Free Base Form
Hydrochloride (HCl) Salt
Form

IUPAC Name
N-(1-phenethylpiperidin-4-yl)-

N-phenylheptanamide

N-(1-phenethylpiperidin-4-yl)-

N-phenylheptanamide

hydrochloride

Molecular Formula C₂₆H₃₆N₂O C₂₆H₃₆N₂O • HCl

Molecular Weight 392.58 g/mol [2] 429.04 g/mol [2]

CAS Registry Number 2713391-46-7[3] 2749326-85-8[3][4][5]

Physical Appearance Not Determined Off-white powder[2]

Analytical Workflows & Methodologies
Because of the extreme structural similarity among fentanyl analogs (isobaric interferences and

shared fragmentation pathways), the Scientific Working Group for the Analysis of Seized Drugs

(SWGDRUG) mandates the use of orthogonal analytical techniques to achieve unambiguous

identification[1].
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Analytical workflow for the detection and confirmation of Heptanoyl Fentanyl.

Gas Chromatography-Mass Spectrometry (GC-MS) for
Seized Materials
GC-MS remains the gold standard for the structural elucidation of seized synthetic opioids. The

following protocol is adapted from validated SWGDRUG monographs[2].

Causality & Logic: Fentanyl analogs are high-molecular-weight, semi-volatile basic compounds.

A non-polar to slightly polar stationary phase (e.g., HP-5MS) is selected to minimize secondary
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interactions with the basic piperidine nitrogen, which would otherwise cause peak tailing. The

high injector temperature (280°C) ensures rapid volatilization of the heavy 429.04 g/mol salt

without inducing thermal degradation[2].

Step-by-Step Protocol:

Sample Preparation: Dissolve approximately 1-2 mg of the suspected solid in 1.0 mL of LC-

MS grade methanol.

Instrument Setup: Equip the GC with an HP-5MS (or equivalent 5% phenyl methyl siloxane)

column (30 m × 0.25 mm ID × 0.25 µm film thickness)[2].

Carrier Gas: Set Helium flow to a constant 1.5 mL/min[2].

Injection: Inject 1 µL of the sample with a split ratio of 25:1. Rationale: The split ratio prevents

overloading the capillary column, preserving the resolution required to separate closely

eluting analogs. Set the injector port to 280°C[2].

Oven Program: Initial temperature at 100°C, hold for 1 minute; ramp at 15°C/min to 300°C,

hold for 10 minutes. Rationale: The low initial temperature focuses the solvent and traps the

high-boiling-point analytes at the head of the column, ensuring a sharp peak shape.

MS Parameters: Operate in Electron Ionization (EI) mode at 70 eV. Set the mass scan range

from 30 to 550 amu[2].

Self-Validating Review: Run a blank solvent injection prior to the sample to validate the

absence of carryover. The identification is valid only if the retention time matches the

reference standard within ±0.1 minutes and the characteristic fragmentation pattern is

observed.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS) for Biological Matrices
In toxicological applications, heptanoyl fentanyl is present at trace levels (often sub-ng/mL).

LC-MS/MS operated in Multiple Reaction Monitoring (MRM) mode is required to achieve the

necessary sensitivity and specificity[6].
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Causality & Logic: The basic tertiary amine in the piperidine ring (pKa ~8.5) is readily

protonated in acidic mobile phases. Using 0.1% formic acid ensures the nitrogen remains

protonated ([M+H]⁺), drastically increasing the efficiency of Electrospray Ionization (ESI) in

positive mode[6].

Step-by-Step Protocol:

Sample Extraction: Perform Solid Phase Extraction (SPE) on 0.5 mL of serum or urine using

mixed-mode cation exchange cartridges. Rationale: Mixed-mode SPE utilizes hydrophobic

interactions to capture the carbon skeleton and cation-exchange to strongly bind the

protonated amine, allowing aggressive organic washes to remove matrix interferences.

Reconstitution: Elute the extract, evaporate to dryness under nitrogen, and reconstitute in

100 µL of the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Chromatography: Inject 5 µL onto a C18 UPLC column (e.g., 2.1 × 100 mm, 1.7 µm).

Gradient Elution: Run a gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid)

over 10 minutes.

MS/MS Detection: Monitor the [M+H]⁺ precursor ion (m/z 393.3 for heptanoyl fentanyl free

base mass). Monitor at least two product ions for confirmation.

Self-Validating Review: Calculate the ion ratio between the quantifier and qualifier transitions.

The analytical run is validated only if the quality control (QC) samples pass and the sample

ion ratio falls within ±20% of the structurally confirmed reference standard[5].

Spectral Interpretation & Authoritative Grounding
Unambiguous identification relies on recognizing the distinct spectral fingerprints of heptanoyl

fentanyl.

Mass Spectrometry (EI-MS): The fragmentation of heptanoyl fentanyl yields a base peak

typically associated with the cleavage of the piperidine ring or the loss of the heptanoyl

group. According to SWGDRUG empirical data, primary characteristic fragment ions include

m/z 301, 231, and 189[2]. The molecular ion for the free base is m/z 392, though it may be of

low abundance.
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Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides orthogonal confirmation.

When dissolved in Methanol-d₄ (with TMS as a 0 ppm reference), ¹H-NMR accurately maps

the extended aliphatic protons of the heptanoyl chain, easily distinguishing it from shorter-

chain analogs like butyryl or valeryl fentanyl[2].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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